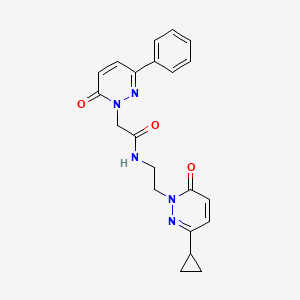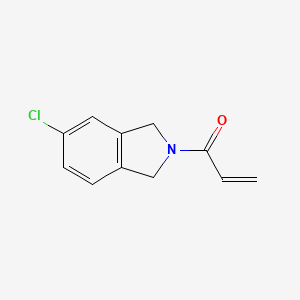![molecular formula C20H17ClFN3O2 B2516500 2-(4-Fluorophenyl)-6-(2-furoyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine CAS No. 1251582-88-3](/img/structure/B2516500.png)
2-(4-Fluorophenyl)-6-(2-furoyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(4-Fluorophenyl)-6-(2-furoyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine" is a heterocyclic molecule that contains several functional groups and structural motifs which are of interest in medicinal chemistry. The presence of a pyrido[4,3-d]pyrimidine core suggests that it may have biological activity, as pyrimidine derivatives are known to play significant roles in medicinal and pharmaceutical applications .
Synthesis Analysis
The synthesis of related pyrimidine derivatives often involves multi-step reactions starting from simple precursors. For example, classical and nonclassical antifolates with a furo[2,3-d]pyrimidine scaffold were synthesized from an intermediate acid followed by peptide coupling and saponification . Similarly, thiazolopyrimidines were synthesized by reacting a core structure with substituted aldehydes in the presence of anhydrous sodium acetate and glacial acetic acid . Although the exact synthesis of the compound is not detailed in the provided papers, these methods suggest possible routes that could be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is often confirmed using techniques such as X-ray diffraction, NMR, and mass spectroscopy . For instance, the crystal structure of a related compound, 2-chloro-4-(4-fluoro-phenyl)-6-isopropyl-pyrimidine-5-carboxylic acid methyl ester, was determined to crystallize in the monoclinic space group with specific cell parameters . Such structural analyses are crucial for understanding the molecular conformation, which can influence the pharmacological properties of the compound.
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, which can be utilized to modify their structure and, consequently, their biological activity. The reaction of 4-benzoyl-5-phenyl-2,3-furandione with aryl isocyanates to form a pyrrolo[2,3-d]pyrimidine is an example of how different heterocyclic systems can be constructed . These reactions are important for the development of new compounds with potential therapeutic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like fluorine can affect these properties by altering intermolecular interactions . Additionally, computational methods like Density Functional Theory (DFT) can predict optimized geometries and provide insights into the electronic properties of these molecules, such as the distribution of Mulliken charges and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) .
Applications De Recherche Scientifique
Synthesis of Nucleoside Analogues
Research has explored the synthesis of nucleoside cyclic N-acylphosphoramidites as a new class of monomers for the stereocontrolled synthesis of oligonucleotides. This approach involves the chemoselective N-acylation of amino alcohols, followed by reaction with hexaethylphosphorus triamide, showcasing the relevance of pyrimidine derivatives in nucleoside synthesis (Wilk et al., 2000).
Antiviral and Anticancer Applications
Fluorinated pyrimidine derivatives, such as 5-fluorouracil and its analogs, have been extensively studied for their metabolism and efficacy. These compounds can be incorporated at RNA and DNA levels, with their DNA-level incorporation being primarily responsible for tumor-selective responses. This underscores the importance of fluorinated pyrimidines in therapeutic applications, including antitumor therapy (Li et al., 2009).
Anti-Inflammatory and Analgesic Agents
The synthesis and biological evaluation of pyrimidine derivatives for their analgesic and anti-inflammatory activities have been conducted. These studies indicate the potential of such derivatives in designing new therapeutic agents, highlighting the role of the pyrimidine core in medicinal chemistry (Muralidharan et al., 2019).
Quantum Chemical Characterization
Quantum chemistry methods have been applied to investigate hydrogen bonding sites in pyrimidine compounds, identifying nitrogen atoms of the pyrimidine nucleus as major hydrogen bonding sites. This research provides insights into the electronic structure and potential reactivity of pyrimidine derivatives, relevant for designing molecules with specific interaction capabilities (Traoré et al., 2017).
Antimycobacterial Activity
Dihydropyrimidine derivatives have been synthesized and evaluated for their antimycobacterial activity, demonstrating the versatility of pyrimidine cores in addressing infectious diseases. This aligns with the ongoing search for novel therapeutic agents against mycobacterial infections (Elumalai et al., 2013).
Orientations Futures
Mécanisme D'action
Target of action
The first step in understanding a compound’s mechanism of action is to identify its primary targets. These are usually proteins such as enzymes, receptors, or ion channels that the compound binds to, initiating a biological response .
Mode of action
Once the targets are identified, the next step is to understand how the compound interacts with these targets. This could involve inhibiting an enzyme’s activity, activating a receptor, or blocking an ion channel .
Biochemical pathways
The compound’s interaction with its target will affect certain biochemical pathways. Understanding these pathways and their downstream effects can provide insights into the compound’s overall mechanism of action .
Pharmacokinetics
This involves studying the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties. These properties can affect the compound’s bioavailability, or the proportion of the compound that enters circulation and can have an active effect .
Result of action
The ultimate effects of the compound’s action at the molecular and cellular levels need to be studied. This could involve changes in cell behavior, alterations in signal transduction, or even cell death .
Action environment
Finally, it’s important to consider how environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
Propriétés
IUPAC Name |
2-[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy-N-[(4-fluorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN3O2/c1-13-10-19(25-20(24-13)15-4-6-16(21)7-5-15)27-12-18(26)23-11-14-2-8-17(22)9-3-14/h2-10H,11-12H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDZZXCOJVQLDBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=C(C=C2)Cl)OCC(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2516417.png)
![N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methylbenzamide](/img/structure/B2516418.png)
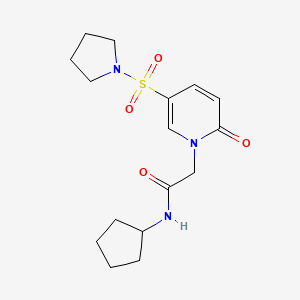

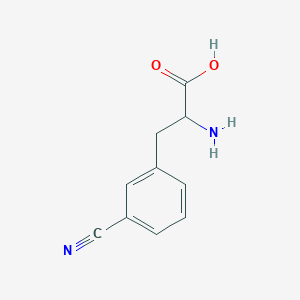
![5-[(2-chloroanilino)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B2516424.png)
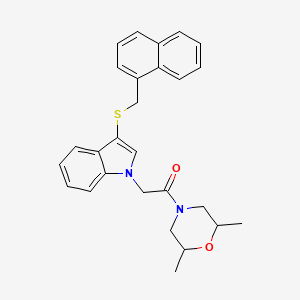

![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-phenethylacetamide](/img/structure/B2516429.png)
![Methyl 6-benzyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2516433.png)

![(2E)-N-[4-(azepan-1-ylsulfonyl)phenyl]-3-phenylprop-2-enamide](/img/structure/B2516437.png)
